N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide is a compound that features a 1,2,4-oxadiazole ring, a pyrazole ring, and a phenylethyl group. The 1,2,4-oxadiazole ring is known for its bioisosteric properties and a wide spectrum of biological activities, making it a valuable framework in drug development . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-18-14(22-20-10)7-13(11-5-3-2-4-6-11)19-15(21)12-8-16-17-9-12/h2-6,8-9,13H,7H2,1H3,(H,16,17)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSTVHJCZOZTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC(C2=CC=CC=C2)NC(=O)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to form cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazole (CDI) in toluene to obtain the 1,2,4-oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyrazole rings.
Substitution: The phenylethyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring are also known for their bioactivity and are used in various therapeutic applications.
Phenylethyl Derivatives: These compounds have a phenylethyl group and are studied for their pharmacological properties.
Uniqueness
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]-1H-pyrazole-4-carboxamide is unique due to the combination of the 1,2,4-oxadiazole and pyrazole rings with the phenylethyl group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in drug development and other scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
